molecular formula C19H18BrFN4O B10984802 N-(4-bromo-2-fluorophenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(4-bromo-2-fluorophenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10984802
M. Wt: 417.3 g/mol
InChI Key: GKADENCYMDMOKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-fluorophenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative characterized by a carboxamide-linked 4-bromo-2-fluorophenyl group, a cyclopropyl substituent at position 6, and an isopropyl group at position 1 of the heterocyclic core. Pyrazolo[3,4-b]pyridine derivatives are nitrogen-containing bicyclic systems known for their versatility in medicinal chemistry, particularly in kinase inhibition and anticancer applications . The bromo and fluoro substituents on the phenyl ring are electron-withdrawing groups (EWGs) that enhance binding affinity to biological targets by modulating electronic and steric properties .

Properties

Molecular Formula

C19H18BrFN4O

Molecular Weight

417.3 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H18BrFN4O/c1-10(2)25-18-14(9-22-25)13(8-17(23-18)11-3-4-11)19(26)24-16-6-5-12(20)7-15(16)21/h5-11H,3-4H2,1-2H3,(H,24,26)

InChI Key

GKADENCYMDMOKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=C(C=C(C=C4)Br)F

Origin of Product

United States

Preparation Methods

Cyclopropylation at Position 6

Cyclopropyl groups are introduced via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling. A study using Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ as a magnetically separable catalyst demonstrated efficient cyclopropanation under solvent-free conditions at 100°C. This nano-MOF catalyst facilitates C–C bond formation between the pyrazolo[3,4-b]pyridine intermediate and cyclopropylboronic acid, achieving yields exceeding 85%.

N-Alkylation for Isopropyl Substituent

Introducing the isopropyl group at position 1 involves alkylation with 2-bromopropane. Optimal conditions use potassium carbonate as a base in dimethylformamide (DMF) at 80°C for 12 hours. Source corroborates this, noting that alkylation efficiency depends on the leaving group’s reactivity and steric hindrance.

Carboxamide Coupling at Position 4

The final step couples 4-bromo-2-fluoroaniline to the carboxylic acid derivative of the intermediate. This is achieved via activation with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with the aniline in dichloromethane. Yields here range from 70–80%, contingent on the purity of intermediates.

Catalytic Synthesis Using Nano-Magnetic MOFs

Source details a novel solvent-free method employing Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ as a reusable catalyst. This approach condenses aldehydes, 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole in one pot. Key advantages include:

Reaction Optimization

  • Temperature : 100°C ensures sufficient energy for cyclocondensation without decomposing sensitive groups.

  • Catalyst Loading : 5 wt% of nano-MOF balances activity and cost.

  • Reusability : The catalyst retains 92% activity after five cycles, attributed to its magnetic recoverability.

Mechanistic Insights

The catalyst’s Brønsted acid sites protonate carbonyl groups, facilitating nucleophilic attack by the amine. Simultaneously, Lewis acid sites (Cr³⁺) stabilize transition states during cyclocondensation. This dual activation mechanism reduces side reactions, achieving a 94% yield for analogous pyrazolo[3,4-b]pyridines.

Patent-Based Approaches for Intermediate Functionalization

Source outlines a patent route for synthesizing pyrazolo[3,4-b]pyridine intermediates, adaptable to the target compound. Critical steps include:

Chlorination and Acylation

  • Chlorination : Treating 2-methylmercaptonicotinic acid with metachloroperbenzoic acid (mCPBA) in dichloromethane forms the sulfonyl chloride intermediate.

  • Acylation : Reacting the chloride with 4-bromo-2-fluoroaniline in acetonitrile with cuprous iodide and sodium iodide affords the carboxamide.

Purification Strategies

  • Crystallization : Using toluene/hexane mixtures removes unreacted aniline.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) isolates the final product in >98% purity.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Multi-Step Synthesis65–7595Modular, scalableLengthy purification steps
Nano-MOF Catalysis85–9497Solvent-free, reusable catalystHigh catalyst synthesis cost
Patent-Based Route70–8098Industrial scalabilityRequires toxic reagents (e.g., SOCl₂)

Optimization Strategies for Industrial Viability

Solvent Selection

  • Polar Aprotic Solvents : DMF and acetonitrile enhance nucleophilicity but complicate waste management.

  • Solvent-Free Systems : Reduce environmental impact and cost, as demonstrated in nano-MOF catalysis.

Temperature and Time Trade-Offs

Lower temperatures (e.g., 80°C) favor selectivity for the carboxamide product, while higher temperatures (100°C) accelerate cyclocondensation at the expense of byproducts.

Catalytic System Design

Heterogeneous catalysts like Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ outperform homogeneous analogs due to ease of separation and stability under thermal stress .

Chemical Reactions Analysis

Nucleophilic Substitution at Halogenated Sites

The bromine atom at the 4-position of the phenyl ring enables aryl cross-coupling reactions , such as Suzuki-Miyaura couplings. For example:

Reaction TypeConditionsProductYieldReference
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C)Biaryl derivatives72–85%

The fluorine atom at the 2-position is less reactive under standard conditions but can participate in SNAr reactions with strong nucleophiles (e.g., amines) under high-temperature or microwave-assisted conditions .

Functionalization of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis and derivatization :

  • Acid-catalyzed hydrolysis (HCl, reflux) yields the corresponding carboxylic acid .

  • Coupling with amines (via activation with oxalyl chloride) produces secondary amides, expanding pharmacological diversity .

Reactivity of the Pyrazolo[3,4-b]pyridine Core

The fused pyrazole-pyridine system participates in electrophilic substitutions (e.g., nitration, sulfonation) at the electron-rich pyridine ring. For instance:

ReactionReagentsPosition ModifiedOutcome
NitrationHNO₃/H₂SO₄C5 of pyridineNitro derivative (enhanced electron deficiency)

Additionally, the cyclopropyl group at C6 is susceptible to ring-opening reactions under oxidative conditions (e.g., with m-CPBA), forming diol intermediates.

Catalytic Transformations

Transition metal catalysis (e.g., Pd, Cu) enables functionalization:

  • Buchwald-Hartwig amination replaces bromine with aryl/alkyl amines .

  • Sonogashira coupling introduces alkynes at the bromine site .

Comparative Reactivity with Analogues

The table below contrasts reactions of this compound with structurally similar derivatives:

CompoundKey SubstituentsNotable Reactivity
Target compound4-Br, 2-F, cyclopropylBromine participates in cross-couplings; fluorine inert under mild conditions
N-(4-chloro-2-fluorophenyl) analogueCl instead of BrFaster SNAr at Cl site; lower coupling efficiency
1-(2-Fluorophenyl) derivativeNo Br or cyclopropylLimited functionalization sites

Mechanistic Insights

  • Nucleophilic aromatic substitution at bromine proceeds via a two-step mechanism: oxidative addition of Pd⁰ to C-Br, followed by transmetallation with boronic acids .

  • Hydrolysis of the carboxamide involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

This compound’s reactivity profile highlights its versatility as a scaffold in medicinal chemistry. Strategic modifications at the bromine, carboxamide, or heterocyclic core enable tailored physicochemical and biological properties .

Scientific Research Applications

Anticancer Potential

One of the primary areas of investigation for N-(4-bromo-2-fluorophenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is its role as an inhibitor of polo-like kinase 1 (Plk1), a target implicated in various cancers. Research indicates that compounds within this class exhibit significant inhibitory activity against Plk1, which is crucial for cell division and has been linked to tumor growth .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the efficacy of this compound. Studies have shown that modifications at specific positions on the pyrazolo[3,4-b]pyridine scaffold can enhance biological activity. For example, substituents at the 6-position and variations in the amide group have been correlated with improved potency against cancer cell lines .

Anti-inflammatory Effects

Emerging research also highlights the anti-inflammatory properties of pyrazolo[3,4-b]pyridine derivatives. In vitro studies have demonstrated that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. The IC50 values for some derivatives were comparable to established anti-inflammatory drugs like celecoxib .

Neurological Disorders

There is ongoing exploration into the neuroprotective effects of pyrazolo[3,4-b]pyridines. Preliminary findings suggest that these compounds may offer therapeutic benefits in neurodegenerative diseases by modulating pathways involved in neuronal survival and inflammation .

Case Studies

StudyFindings
Inhibition of Plk1 Demonstrated significant anticancer activity in vitro with potential for further development as a targeted therapy .
Anti-inflammatory Activity Showed promising results in COX inhibition assays with low IC50 values indicating strong anti-inflammatory potential .
Neuroprotective Effects Initial studies suggest modulation of neuroinflammatory pathways could benefit conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Pyrazolo[3,4-b]Pyridine Derivatives

Compound Name / Source Core Structure Key Substituents Molecular Formula Molecular Weight Purity Notable Properties/Applications
Target Compound Pyrazolo[3,4-b]pyridine 4-bromo-2-fluorophenyl (R1), cyclopropyl (R6), isopropyl (R1') Estimated: C₂₁H₂₁BrFN₅O ~450.3 (est.) N/A Potential kinase inhibitor; bromo/fluoro EWGs enhance target binding
EN300-01639 () Pyrazolo[3,4-b]pyridine 4-fluorophenyl (R1), cyclopropyl (R6) C₁₉H₁₂FN₃O₂ 333.32 95% High purity; fluorophenyl optimizes lipophilicity
EN300-231824 () Pyrazolo[3,4-b]pyridine 2-fluorophenyl (R1), isopropyl (R6) C₁₈H₁₇FN₄O₂ 356.4 95% Isopropyl enhances steric bulk; 2-fluoro substitution alters steric effects
Patent Compound () Pyrazolo[3,4-b]pyridine 3-fluoro-4-hydroxyl-propan-2-yl, tetrahydropyrimidine N/A N/A N/A Anticancer activity; hydroxyl and tetrahydropyrimidine improve solubility
Compound Pyrazolo[3,4-b]pyridine 4-acetylamino phenyl (R1), methyl (R6) C₁₉H₂₁N₅O₂ 351.4 N/A Acetylamino group increases polarity; methyl reduces metabolic stability
Compound Pyrazolo[3,4-b]pyridine 4-fluorophenyl (R1), furan, pyrrolidone C₂₄H₂₃FN₆O₃ ~486.5 (est.) N/A Furan and pyrrolidone introduce hydrogen-bonding motifs; higher molecular weight may limit bioavailability

Substituent-Driven Property Analysis

Bromo vs. Fluoro on Phenyl Rings: The target compound’s 4-bromo-2-fluorophenyl group combines a bulky bromine (van der Waals radius: 1.85 Å) with a smaller fluorine (1.47 Å), creating a balance between steric hindrance and electronic effects.

Cyclopropyl vs. Methyl/Isopropyl at Position 6 :

  • The cyclopropyl group in the target compound and enhances metabolic stability due to its sp³ hybridization and reduced susceptibility to oxidative metabolism. In contrast, methyl () and isopropyl () groups increase lipophilicity but may reduce target selectivity .

Carboxamide-Linked Functional Groups: The target compound’s carboxamide linker promotes hydrogen bonding with biological targets, similar to the acetylamino group in .

Physicochemical Properties

  • In contrast, ’s lower molecular weight (333.32) aligns better with oral drug criteria .
  • Purity and Synthesis : High purity (95%) in EN300-01639 analogs (–6) indicates robust synthetic routes, likely involving Suzuki-Miyaura coupling for aryl group introduction and recrystallization for purification .

Biological Activity

N-(4-bromo-2-fluorophenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, identified by its CAS number 1270377-73-5, is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The compound has the molecular formula C₁₀H₁₁BrFN and a molecular weight of 244.10 g/mol. It features a complex structure that includes a pyrazolo-pyridine core, which is known for its biological activity. The compound is characterized by the following properties:

PropertyValue
Molecular Weight244.10 g/mol
Log P (octanol-water)2.52
Solubility0.221 mg/ml
Bioavailability Score0.55
BBB PermeantYes
CYP InhibitionCYP1A2 (Yes), CYP2D6 (Yes)

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation and survival. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Key Mechanisms:

  • CDK Inhibition : The compound inhibits CDK9-mediated transcription, leading to reduced expression of anti-apoptotic proteins such as Mcl-1, which is essential for cancer cell survival .
  • Kinase Activity : It targets various kinases that are overexpressed in tumors, thus potentially hindering tumor growth and progression .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound in vitro and in vivo:

  • Anticancer Activity :
    • A study demonstrated that derivatives of pyrazolo-pyridine compounds exhibited significant cytotoxicity against various cancer cell lines, including those resistant to conventional therapies .
    • In preclinical trials, the compound showed promise in inhibiting tumor growth in models of non-small cell lung cancer (NSCLC), particularly those with HER2 mutations .
  • Structure-Activity Relationship (SAR) :
    • Research indicates that modifications in the phenyl and cyclopropyl groups significantly affect the potency and selectivity of the compound against specific kinases. For instance, the presence of bromine and fluorine atoms enhances binding affinity to target proteins due to their electronic properties .
  • Pharmacokinetics :
    • The compound demonstrates favorable pharmacokinetic properties, including high gastrointestinal absorption and blood-brain barrier permeability, making it a candidate for central nervous system (CNS) tumors .

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

Methodology: Synthesis typically involves multi-step routes, starting with the construction of the pyrazolo[3,4-b]pyridine core. Key intermediates include halogenated aryl amines (e.g., 4-bromo-2-fluoroaniline) and cyclopropane-containing precursors. Cyclization under acidic or basic conditions (e.g., using POCl₃ or K₂CO₃) is critical for forming the heterocyclic scaffold. Post-functionalization via carboxamide coupling (e.g., HATU-mediated amidation) introduces the bromo-fluorophenyl moiety . Purification often requires column chromatography and recrystallization to achieve >95% purity.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodology:

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., cyclopropyl CH₂ groups at δ ~0.5–1.5 ppm, pyridine ring protons at δ ~7–9 ppm).
  • X-ray crystallography : Resolves spatial arrangements, such as dihedral angles between the pyrazolo-pyridine core and substituents (e.g., ~12–86° deviations observed in similar compounds ).
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~455–460).

Q. What initial biological screening approaches are used to assess its potential bioactivity?

Methodology:

  • Enzyme inhibition assays : Target kinases (e.g., JAK2, EGFR) using fluorescence-based ATP competition assays.
  • Antimicrobial testing : MIC determinations against S. aureus or C. albicans via broth microdilution .
  • Cytotoxicity profiling : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) to identify IC₅₀ values .

Advanced Research Questions

Q. How do structural modifications at the pyridine C-6 or aryl C-4 positions influence bioactivity?

Methodology:

  • Replace cyclopropyl with bulkier groups (e.g., tert-butyl) to assess steric effects on target binding.
  • Introduce electron-withdrawing groups (e.g., CF₃) at C-4 to enhance metabolic stability .
  • Compare IC₅₀ shifts in kinase assays to map structure-activity relationships (SAR).

Q. What computational strategies predict binding interactions with biological targets?

Methodology:

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP pockets (e.g., hydrogen bonding with hinge regions).
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding ).

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodology:

  • Assay standardization : Control variables like ATP concentration (10 µM vs. 100 µM) to minimize false negatives.
  • Orthogonal validation : Confirm kinase inhibition via Western blotting (phosphorylation status) alongside enzymatic assays .

Q. What strategies improve solubility and metabolic stability without compromising potency?

Methodology:

  • Prodrug design : Introduce phosphate esters at the carboxamide group for enhanced aqueous solubility.
  • Cytochrome P450 shielding : Fluorine substitution at meta/para positions reduces oxidative metabolism .

Q. How can structure-based methods guide the design of novel analogues?

Methodology:

  • Fragment replacement : Replace the 4-bromo-2-fluorophenyl group with bioisosteres (e.g., thiophene) using X-ray co-crystal data .
  • Scaffold hopping : Transition to pyrazolo[3,4-d]pyrimidine cores while retaining critical hydrogen-bonding motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.